![molecular formula C10H18O B2585612 3-(3-Methylbutyl)cyclopentan-1-one CAS No. 53002-96-3](/img/structure/B2585612.png)
3-(3-Methylbutyl)cyclopentan-1-one
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Overview
Description
3-(3-Methylbutyl)cyclopentan-1-one is a chemical compound with the molecular formula C10H18O and a molecular weight of 154.25 . It is also known by its IUPAC name, 3-isopentylcyclopentanone . The compound is typically stored at 4 degrees Celsius and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(3-Methylbutyl)cyclopentan-1-one is1S/C10H18O/c1-8(2)3-4-9-5-6-10(11)7-9/h8-9H,3-7H2,1-2H3
. This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
3-(3-Methylbutyl)cyclopentan-1-one is a liquid at room temperature . Unfortunately, the search results do not provide additional information about its physical and chemical properties such as boiling point, melting point, or density.Scientific Research Applications
Hydrogen Storage Material Exploration
3-Methyl-1,2-BN-cyclopentane has been evaluated for its properties relevant to hydrogen storage applications, demonstrating notable characteristics such as low viscosity, thermal stability, and the production of relatively pure hydrogen gas upon desorption. These findings suggest its potential as an efficient material for hydrogen storage, highlighting the compound's utility in sustainable energy solutions (Luo et al., 2013).
Fragrance Ingredient Safety and Toxicology
A detailed toxicologic and dermatologic review of similar compounds used as fragrance ingredients has been conducted, providing insights into their safety profiles. Although the direct application of 3-(3-Methylbutyl)cyclopentan-1-one wasn't the focus, related studies on compounds within the same chemical group offer a foundation for understanding potential applications and safety considerations in the fragrance industry (Scognamiglio et al., 2012).
Green Chemistry and Catalysis
Cyclopentyl methyl ether has been utilized as a solvent and catalyst in environmentally friendly chemical reactions, such as the synthesis of 1,3-dioxanes and 1,3-dioxolanes. This application underscores the chemical's role in promoting sustainable and low-impact chemical synthesis, which is crucial for advancing green chemistry practices (Azzena et al., 2015).
Novel Synthetic Methods and Chemical Transformations
Research has demonstrated innovative uses of cyclopentane derivatives in chemical synthesis, including the catalytic synthesis of α,α-difluorocyclopentanones and the exploration of cyclopentane-1,3-dione as a novel isostere for the carboxylic acid functional group. These studies not only expand the utility of cyclopentane derivatives in drug design but also contribute to the development of new synthetic methodologies (Chang et al., 2017; Ballatore et al., 2011).
Green Solvent Applications
Cyclopentyl methyl ether (CPME) is highlighted for its use as a green solvent in chemical synthesis, offering a safer alternative to traditional solvents. Its low toxicity and suitability for various radical reactions demonstrate the potential of cyclopentane derivatives in enhancing the environmental friendliness of chemical processes (Kobayashi et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
3-(3-methylbutyl)cyclopentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)3-4-9-5-6-10(11)7-9/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKGVGPMNJKXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1CCC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylbutyl)cyclopentan-1-one |
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